1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid is a complex organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely utilized in peptide synthesis. This compound has garnered attention due to its unique structure, which makes it valuable in various fields such as chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process involving the protection and activation of specific functional groups. The general synthetic route includes:
Starting Material: The process often begins with the amino acid L-leucine, known for its importance in various biochemical pathways.
Fmoc Protection: The amino group of L-leucine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA), forming the Fmoc-Leucine derivative.
Activation: The carboxylic acid group of the Fmoc-Leucine is then activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the next step.
Piperidine-4-carboxylic Acid Coupling: The activated Fmoc-Leucine is coupled with piperidine-4-carboxylic acid under controlled conditions to form the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing each step to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound's quality.
Types of Reactions
Oxidation: The compound can undergo oxidation at the piperidine ring, potentially forming N-oxides.
Reduction: Reductive amination can be performed on the piperidine ring to introduce various functional groups.
Substitution: The aromatic fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄) for introducing substituents on the fluorenyl group.
Major Products Formed
Oxidation: Piperidine N-oxide derivatives.
Reduction: Piperidine-4-carboxamide derivatives.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Chemistry
This compound serves as a critical intermediate in peptide synthesis, specifically for solid-phase peptide synthesis (SPPS). Its Fmoc-protecting group ensures selective deprotection during peptide elongation.
Biology
In biological research, this compound aids in the study of peptide-based drugs and their interactions with biological targets, contributing to drug discovery and development.
Medicine
Medicinally, it plays a role in the development of therapeutic peptides, which are used to treat various conditions such as cancer, metabolic disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the manufacture of custom peptides for research and development purposes, particularly in pharmaceutical companies.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as enzymes and receptors. The mechanism often involves:
Molecular Targets: Proteins, enzymes, and receptors relevant to specific pathways.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid is unique due to its specific structural arrangement and functional group protection. This uniqueness enhances its stability and reactivity in synthetic applications.
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Valine: Similar in function but differs in the side chain structure.
Fmoc-Proline: Utilized in SPPS but features a different ring structure.
Properties
IUPAC Name |
1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O5/c1-17(2)15-24(25(30)29-13-11-18(12-14-29)26(31)32)28-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,11-16H2,1-2H3,(H,28,33)(H,31,32)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUPWURSGADQDO-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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